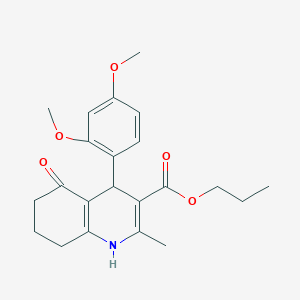![molecular formula C17H22N4O B11678008 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3,5-diméthyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-méthylphényl)éthylidène]propanehydrazide est un composé organique complexe qui présente un cycle pyrazole et un groupe fonctionnel hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3,5-diméthyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-méthylphényl)éthylidène]propanehydrazide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction d’une 1,3-dicétone avec de l’hydrazine ou ses dérivés en milieu acide ou basique.
Formation d’hydrazide : Le groupe fonctionnel hydrazide est introduit par réaction du dérivé pyrazole avec un composé hydrazine approprié.
Réaction de condensation : L’étape finale implique la condensation de l’hydrazide avec un aldéhyde ou une cétone pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs, ainsi que l’utilisation de catalyseurs pour accélérer la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrazole, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler le groupe fonctionnel hydrazide, le transformant en amines correspondantes.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle pyrazole ou la partie hydrazide sont remplacés par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des N-oxydes de pyrazole, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Le 3-(3,5-diméthyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-méthylphényl)éthylidène]propanehydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Il est utilisé dans le développement de matériaux avancés, tels que les polymères de coordination et les structures métallo-organiques (MOF).
Synthèse organique : Le composé sert d’intermédiaire dans la synthèse de molécules organiques plus complexes.
Mécanisme D'action
Le mécanisme d’action du 3-(3,5-diméthyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-méthylphényl)éthylidène]propanehydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à des effets thérapeutiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3,5-diméthyl-1H-pyrazole : Un dérivé pyrazole plus simple présentant des caractéristiques structurales similaires.
N’-[(1E)-1-(4-méthylphényl)éthylidène]hydrazide : Un composé présentant un groupe fonctionnel hydrazide similaire.
Unicité
Le 3-(3,5-diméthyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-méthylphényl)éthylidène]propanehydrazide est unique en raison de la combinaison de son cycle pyrazole et de sa partie hydrazide, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H22N4O |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)12(2)18-21-17(22)10-9-16-13(3)19-20-14(16)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22)/b18-12+ |
Clé InChI |
BLYFYSZLHOPHGN-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCC2=C(NN=C2C)C)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=O)CCC2=C(NN=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677926.png)
![N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11677932.png)
![{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11677937.png)
![4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11677945.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11677952.png)
![(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677956.png)
![(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11677963.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11677982.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11677998.png)
![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)

